3-Acetyldeoxynivalenol 13C17

Description

Properties

IUPAC Name |

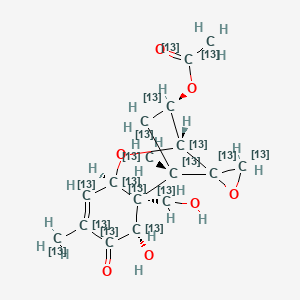

[(1'S,2'R,3'S,7'R,9'R,10'R)-3'-hydroxy-2'-(hydroxy(113C)methyl)-1',5'-di((113C)methyl)-4'-oxospiro[(2,3-13C2)oxirane-2,12'-8-oxatricyclo[7.2.1.02,7]dodec-5-ene]-10'-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O7/c1-8-4-11-16(6-18,13(21)12(8)20)15(3)5-10(23-9(2)19)14(24-11)17(15)7-22-17/h4,10-11,13-14,18,21H,5-7H2,1-3H3/t10-,11-,13-,14-,15+,16-,17?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFIQZBYNGPCGY-QKZVWBIKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C]1=[13CH][13C@@H]2[13C@]([13C@@H]([13C]1=O)O)([13C@@]3([13CH2][13C@H]([13C@H]([13C]34[13CH2]O4)O2)O[13C](=O)[13CH3])[13CH3])[13CH2]O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217476-81-7 |

Source

|

| Record name | 1217476-81-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Precision Analytics in Mycotoxiology: The 13C17-3-Acetyldeoxynivalenol Standard

Executive Summary

In the rigorous field of regulated mycotoxin analysis, 3-Acetyldeoxynivalenol (3-ADON) represents a critical target analyte, often co-occurring with Deoxynivalenol (DON) in Fusarium-infected cereals.[1][2] The reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification for this compound is frequently compromised by severe matrix effects and ionization suppression.[1][2]

This guide details the technical specifications and application of 13C17-3-Acetyldeoxynivalenol (13C17-3-ADON) , a uniformly carbon-labeled internal standard.[1][2] Unlike deuterated (2H) analogs, which risk deuterium exchange and chromatographic retention shifts, the 13C17 isotopologue offers perfect co-elution and superior stability, serving as the "gold standard" for Isotope Dilution Mass Spectrometry (IDMS).

Chemical Architecture & Isotopic Design

The Target Molecule: 3-Acetyldeoxynivalenol

3-ADON is a Type B trichothecene.[1][2] Its toxicity stems from the 12,13-epoxy ring, which inhibits eukaryotic protein synthesis.[1][2] Structurally, it differs from its parent, DON, by an acetylation at the C3 position.[1]

-

IUPAC Name: (3α,7α)-3-Acetoxy-7,15-dihydroxy-12,13-epoxytrichothec-9-en-8-one[1][2]

-

Chemical Formula (Native): C₁₇H₂₂O₇[1]

-

Monoisotopic Mass (Native): 338.1366 Da

The 13C17 Isotopologue

The 13C17 designation indicates a Uniformly Labeled (U-[13C]) structure.[1] Every carbon atom in the skeleton—including the trichothecene core (15 carbons) and the acetyl group (2 carbons)—is replaced by the stable Carbon-13 isotope.[3][4]

Table 1: Comparative Physicochemical Properties

| Property | Native 3-ADON | 13C17-3-ADON (Internal Standard) |

| Formula | ¹²C₁₇H₂₂O₇ | ¹³C₁₇H₂₂O₇ |

| Molecular Weight | 338.4 g/mol | 355.2 g/mol (+17 Da shift) |

| Monoisotopic Mass | 338.14 Da | 355.19 Da |

| Retention Time | tR (e.g., 4.52 min) | tR (e.g., 4.52 min) - Perfect Co-elution |

| Isotopic Purity | Natural Abundance (1.1% ¹³C) | >99.0 atom % ¹³C |

Structural Visualization

The following diagram illustrates the labeling logic and the resulting mass shift, critical for MS resolution.

Figure 1: Structural composition of Native vs. Uniformly Labeled 3-ADON.

Isotopic Purity & Quality Assurance

Defining Atom % Purity

For an internal standard to be effective, it must not contribute signal to the native analyte's channel (spectral crosstalk).[1][2]

-

Implication: If the labeling is incomplete (e.g., only 95%), a significant portion of the standard might appear as 13C16 or 13C15, broadening the isotopic envelope and potentially interfering with quantification if the mass resolution is low.

Stability vs. Deuterium

Deuterated standards (e.g., 3-ADON-d3) are cheaper but suffer from Hydrogen/Deuterium Exchange (HDX) in protic solvents (methanol/water mobile phases).[1][2] This leads to signal loss and quantification errors.[1][2] The carbon-carbon bond in 13C17-3-ADON is non-exchangeable, ensuring absolute stability in solution.[1][2]

LC-MS/MS Application: The IDMS Workflow

The Principle of Isotope Dilution

In Isotope Dilution Mass Spectrometry (IDMS), the 13C17 standard is added to the sample before extraction. Because it is chemically identical to the target, it compensates for:

-

Extraction Efficiency: Any loss of native toxin during extraction is mirrored by the standard.

-

Matrix Effects: Co-eluting matrix components (phospholipids, sugars) that suppress ionization affect both the native and the standard equally.[1][2]

Experimental Protocol

Step 1: Stock Solution Preparation

-

Storage: -20°C in amber glass vials (prevent UV degradation).

Step 2: MS/MS Transition Setup

The mass shift is predictable (+17 Da for the precursor).[1] The product ions will also shift depending on the number of carbons retained in the fragment.

Table 2: Recommended MRM Transitions (Positive ESI)

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (CE) | Note |

| Native 3-ADON | 339.1 [M+H]⁺ | 231.1 | 15 eV | Quantifier |

| 203.1 | 20 eV | Qualifier | ||

| 13C17-3-ADON | 356.2 [M+H]⁺ | 242.1 | 15 eV | Fragment C₁₁H₁₃O₃ |

| 213.1 | 20 eV | Qualifier |

Note: The exact Q3 mass for the labeled standard should be optimized on your specific instrument, as fragmentation pathways can vary slightly by collision cell design.[1] The +11 shift on the 231 fragment assumes retention of 11 carbons (loss of C2 acetyl + C4 side chain).

Step 3: Analytical Workflow

The following Graphviz diagram outlines the self-validating IDMS workflow.

Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow for Mycotoxin Analysis.

Troubleshooting & Handling

-

Solubility: 3-ADON is soluble in acetonitrile and methanol.[1][2] Avoid pure water for stock solutions to prevent precipitation.[1][2]

-

Cross-Talk Check: Inject a high concentration of Native 3-ADON (e.g., 1000 ng/mL) and monitor the 13C17 channel.[1][2] No peak should be observed.[1][2] Conversely, inject pure 13C17 and monitor the Native channel to verify isotopic purity.

-

Adduct Formation: In negative mode, 3-ADON often forms an acetate adduct [M+CH3COO]⁻ (m/z 397).[1][2] The 13C17 equivalent will be m/z 414 (assuming unlabeled acetate in mobile phase) or 416 (if labeled acetate is used, which is rare).[1] Positive mode [M+H]+ or [M+NH4]+ is generally preferred for 13C standards to simplify mass calculations. [2]

References

-

Romer Labs. (2023).[1][2][4] 13C Isotope Labeled Mycotoxin Standards. Retrieved from [Link]

-

Berthiller, F., et al. (2016).[1][2] Liquid chromatography coupled to mass spectrometry (LC-MS/MS) determination of deoxynivalenol and its modified forms. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

-

Varga, E., et al. (2012).[1][2] Stable isotope dilution assay for the accurate determination of mycotoxins in maize by LC-MS/MS. Food Additives & Contaminants.[1][2] Retrieved from [Link]

-

PubChem. (2025).[1][2] 3-Acetyldeoxynivalenol Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][2]

-

Shimadzu. (2021).[1][2] Multi-residue analysis of 18 regulated mycotoxins by LC-MS/MS. Application Note. Retrieved from [Link]

Sources

molecular weight difference between 3-ADON and 13C17-labeled analog

Topic: Molecular Weight Difference Between 3-ADON and 13C17-Labeled Analog: A Technical Guide to Isotope Dilution Mass Spectrometry Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary: The Imperative of Isotopic Precision

In the quantitative analysis of trichothecene mycotoxins, specifically 3-Acetyldeoxynivalenol (3-ADON) , the integrity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) data is frequently compromised by matrix effects. Co-eluting compounds from complex matrices (e.g., cereals, maize, biological fluids) compete for ionization energy in the electrospray source, leading to signal suppression or enhancement.

This guide details the physicochemical basis and analytical application of the 13C17-labeled 3-ADON analog . By replacing all carbon atoms with the stable Carbon-13 isotope, researchers create an internal standard (IS) that is chemically identical to the analyte but spectrally distinct. The resulting mass shift allows for Isotope Dilution Mass Spectrometry (IDMS) , the gold standard for correcting matrix-induced quantification errors.

Chemical Basis & Stoichiometry: Calculating the Mass Shift

To understand the resolution required for MS detection, we must calculate the exact mass difference between the native (12C) and labeled (13C) molecules.

The Analyte: 3-Acetyldeoxynivalenol (3-ADON)[1]

-

Chemical Formula:

ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Structural Class: Type B Trichothecene (acetylated derivative of Deoxynivalenol).

-

Role: Major Fusarium mycotoxin; often co-occurs with DON.

Atomic Mass Constants (IUPAC/CIAAW)

Precision is critical in high-resolution mass spectrometry (HRMS). We use the specific atomic masses:

-

Carbon-12 (

): -

Carbon-13 (

): -

Mass Difference (

):

The Calculation

The 13C17-labeled analog replaces all 17 carbon atoms in the 3-ADON skeleton.

\text{Total Mass Shift} = 17 \times 1.00335 \text{ Da} = \mathbf{17.0570} \text{ Da}

Comparative Mass Table

| Parameter | Native 3-ADON ( | Labeled 3-ADON ( |

| Formula | ||

| Monoisotopic Mass | 338.1366 Da | 355.1936 Da |

| Nominal Mass | 338 Da | 355 Da |

| Precursor Ion [M+H]+ | 339.14 Da | 356.20 Da |

| Precursor Ion [M+Acetate]- | 397.15 Da | 414.21 Da |

Technical Insight: The mass difference of ~17.06 Da is sufficient to prevent spectral crosstalk (isobaric interference) even in low-resolution triple quadrupole instruments, provided the isolation window is set correctly (typically ±0.5 Da).

The Role of 13C17-3-ADON in Mass Spectrometry

The 13C17 analog serves as a surrogate internal standard . Because it shares the exact same structure and pKa as the native target, it behaves identically during:

-

Extraction: It partitions into organic solvents at the same rate.

-

Chromatography: It co-elutes with 3-ADON (retention time matches perfectly).

-

Ionization: It experiences the exact same suppression or enhancement from the matrix.

By spiking the sample before extraction, the ratio of the Native Area to the Labeled Area remains constant, regardless of signal loss.

Visualization: The Isotope Dilution Workflow

Figure 1: The Isotope Dilution Mass Spectrometry (IDMS) workflow ensures that any loss of analyte during extraction or ionization is mirrored by the internal standard, self-correcting the final result.

Analytical Protocol: LC-MS/MS Quantification

This protocol assumes the use of a Triple Quadrupole (QqQ) Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode.[1]

Reagents & Standards

-

Native Standard: 3-ADON (Certified Reference Material).[2]

-

Internal Standard: 13C17-3-ADON (25 µg/mL in acetonitrile).

-

Mobile Phase A: Water + 5mM Ammonium Acetate + 0.1% Acetic Acid.

-

Mobile Phase B: Methanol + 5mM Ammonium Acetate + 0.1% Acetic Acid.

Sample Preparation (Dilute-and-Shoot)

-

Weigh: 1.0 g of homogenized sample (e.g., wheat flour) into a centrifuge tube.

-

Spike: Add 20 µL of 13C17-3-ADON working solution. Vortex for 30 seconds.

-

Extract: Add 4 mL of Extraction Solvent (Acetonitrile:Water:Acetic Acid, 79:20:1).

-

Agitate: Shake vigorously for 60 minutes.

-

Centrifuge: 4000 rpm for 10 minutes.

-

Dilute: Transfer 200 µL of supernatant to a vial and dilute with 800 µL of Mobile Phase A (to match initial mobile phase composition and improve peak shape).

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Polarity: Positive Mode (ESI+) is often preferred for 3-ADON to form [M+H]+ or [M+NH4]+, though Negative Mode [M+Acetate]- is also valid depending on the instrument.

Table 2: MRM Transitions (Positive Mode Example)

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Type |

| 3-ADON (Native) | 339.1 ( | 231.1 | 15 | Quantifier |

| 339.1 | 203.1 | 20 | Qualifier | |

| 13C17-3-ADON (IS) | 356.2 ( | 245.1* | 15 | Quantifier |

*Note: The product ion for the IS shifts because the fragment retains specific 13C atoms. If the fragment loses carbons, the mass shift will be less than 17 Da.

Data Interpretation & Validation

Response Factor Calculation

Quantification is performed not by absolute area, but by the Area Ratio :

\text{ME (%)} = \left( \frac{\text{Area in Matrix}}{\text{Area in Solvent}} - 1 \right) \times 100

-

Result < 0: Ion Suppression (Common in grains).

-

Result > 0: Ion Enhancement.

-

Correction: The 13C-IS corrects this automatically because

.

Visualization: Ion Suppression Mechanism

Figure 2: Matrix effects occur when co-eluting matrix components (red) outcompete the analyte (green) for charge on the surface of the electrospray droplet, reducing the signal reaching the detector.

References

-

Sulyok, M., et al. (2020).[5] Validation of an LC-MS/MS-based dilute-and-shoot approach for the quantification of > 500 mycotoxins and other secondary metabolites in food crops. Journal of Agricultural and Food Chemistry.

-

Berthiller, F., et al. (2005). Liquid chromatography/mass spectrometry of the Fusarium mycotoxin deoxynivalenol and its acetylated derivatives.[2][6] Rapid Communications in Mass Spectrometry.

-

U.S. Food and Drug Administration (FDA). (2023). Determination of Mycotoxins in Corn, Peanut Butter, and Wheat Flour Using Stable Isotope Dilution Assay (SIDA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Romer Labs. 13C-Labelled Internal Standards for Mycotoxin Analysis.[7]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. lcms.cz [lcms.cz]

- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aseestant.ceon.rs [aseestant.ceon.rs]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. lcms.cz [lcms.cz]

Stability of 13C17-3-Acetyldeoxynivalenol in Acetonitrile: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the stability of ¹³C₁₇-3-Acetyldeoxynivalenol in acetonitrile solution. It is intended for researchers, scientists, and drug development professionals who utilize this isotopically labeled mycotoxin as an internal standard in analytical applications. This guide delves into the core principles of its stability, potential degradation pathways, and best practices for storage and handling to ensure the integrity of analytical results.

Introduction to ¹³C₁₇-3-Acetyldeoxynivalenol

¹³C₁₇-3-Acetyldeoxynivalenol is a stable, non-radioactive, isotopically labeled form of 3-Acetyldeoxynivalenol (3-ADON), a type B trichothecene mycotoxin.[1][2] As a derivative of deoxynivalenol (DON), 3-ADON is produced by various Fusarium species and can contaminate a wide range of cereal crops. In analytical chemistry, particularly in methods employing mass spectrometry such as LC-MS/MS, stable isotope-labeled internal standards are crucial for accurate quantification.[3][4][5] The ¹³C₁₇ labeling provides a distinct mass shift from the unlabeled analyte, allowing for precise differentiation while maintaining nearly identical physicochemical properties, including chromatographic behavior and extraction efficiency.[3][6] This ensures that any analyte loss during sample preparation or signal suppression/enhancement during analysis is accounted for, leading to highly accurate and precise results.[3][7]

Acetonitrile as a Solvent of Choice

Acetonitrile is a widely used solvent for mycotoxin standards due to its compatibility with reversed-phase liquid chromatography (RP-HPLC) and its ability to dissolve a broad range of mycotoxins.[8] For ¹³C₁₇-3-Acetyldeoxynivalenol, acetonitrile offers good solubility and is relatively inert, minimizing the potential for solvent-analyte interactions that could lead to degradation. Its volatility also facilitates sample concentration steps during preparation. While methanol is another common solvent, acetonitrile is often preferred for trichothecenes to avoid the possibility of transesterification during long-term storage.[9]

Stability of ¹³C₁₇-3-Acetyldeoxynivalenol in Acetonitrile

The stability of mycotoxin standard solutions is influenced by several factors, including the solvent, storage temperature, exposure to light, and the potential for adsorption to container surfaces.[8][9]

General Stability

Generally, type B trichothecenes, including acetylated forms of DON, are considered stable in acetonitrile when stored under appropriate conditions.[9] Literature suggests that these mycotoxins can be stable for at least two years when stored at -18 °C.[9] The full ¹³C isotopic labeling does not adversely affect the inherent stability of the molecule; its stability is expected to be comparable to that of its unlabeled counterpart.[3][6]

Factors Influencing Stability

Several environmental and handling factors can impact the long-term stability of ¹³C₁₇-3-Acetyldeoxynivalenol in acetonitrile:

-

Temperature: Elevated temperatures can accelerate the rate of chemical degradation. Therefore, long-term storage at low temperatures (≤ -10°C) is highly recommended to preserve the integrity of the standard solution.[10]

-

Light: Exposure to UV light can induce photochemical degradation of mycotoxins.[8][11] Storing the solution in amber or light-blocking vials is a critical practice to prevent photodegradation.[6][10]

-

Presence of Water: While acetonitrile is the primary solvent, the introduction of water can potentially lead to the hydrolysis of the acetyl group, converting 3-Acetyldeoxynivalenol to deoxynivalenol.[12][13] It is crucial to use high-purity, anhydrous acetonitrile and to minimize the exposure of the solution to atmospheric moisture.

-

pH: The hydrolysis of the ester linkage in acetylated trichothecenes can be facilitated by changes in pH, particularly under basic conditions.[13] Acetonitrile is a neutral solvent, which helps to maintain a stable pH environment.

-

Vial Type: Adsorption of the analyte onto the surface of the storage vial can lead to an apparent decrease in concentration.[8][9] While less of a concern with acetonitrile compared to aqueous solutions, using silanized glass vials can minimize this risk, especially for low-concentration working solutions.[14]

-

Evaporation: Acetonitrile is volatile, and repeated opening and closing of the vial can lead to solvent evaporation, thereby increasing the concentration of the standard. Vials should be tightly sealed and allowed to reach room temperature before opening to prevent condensation from entering the solution.[10]

Potential Degradation Pathway

The primary potential degradation pathway for 3-Acetyldeoxynivalenol in a solution containing residual water is hydrolysis, which involves the cleavage of the ester bond at the C-3 position, resulting in the formation of deoxynivalenol.

Caption: Potential hydrolysis of 13C17-3-Acetyldeoxynivalenol.

Recommended Storage and Handling Protocols

To ensure the long-term stability and accuracy of ¹³C₁₇-3-Acetyldeoxynivalenol solutions, the following protocols are recommended:

Long-Term Storage

| Parameter | Recommendation | Rationale |

| Temperature | ≤ -10°C (ideally -18°C or lower) | Minimizes chemical degradation and solvent evaporation.[10] |

| Light | Store in amber or opaque vials in the dark | Prevents photodegradation.[6][10] |

| Vial | Tightly sealed, high-quality glass vials | Prevents solvent evaporation and contamination.[10] |

| Solvent | High-purity, anhydrous acetonitrile | Minimizes potential for hydrolysis and other reactions. |

Preparation of Working Solutions

-

Equilibration: Allow the stock solution vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solvent.[10]

-

Solvent Purity: Use high-purity, LC-MS grade acetonitrile for dilutions.

-

Pipetting: Use calibrated pipettes with fresh tips to avoid cross-contamination. Be mindful that plastic tips can sometimes leach contaminants.[9]

-

Mixing: Ensure thorough mixing of the solution after dilution by vortexing.

-

Storage of Working Solutions: Store working solutions under the same low-temperature and light-protected conditions as the stock solution. For frequently used working solutions, consider preparing smaller aliquots to minimize the number of freeze-thaw cycles and the risk of contamination and evaporation for the main stock.

Experimental Protocol for Stability Assessment

A self-validating system for ensuring the integrity of the ¹³C₁₇-3-Acetyldeoxynivalenol standard involves a periodic stability assessment. The following is a generalized workflow for such a study.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. trilogylab.com [trilogylab.com]

- 3. foodriskmanagement.com [foodriskmanagement.com]

- 4. U-[13C17]-3-Acetyl-Deoxynivalenol | LIBIOS [libios.fr]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. romerlabs.com [romerlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fianovis.com [fianovis.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Advanced Metabolic Pathway Tracking of Trichothecenes: A 13C-Labeling & High-Resolution Mass Spectrometry Guide

Topic: Metabolic Pathway Tracking of Trichothecenes Using 13C Labeling Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

The elucidation of trichothecene metabolic pathways—both their fungal biosynthesis and their subsequent biotransformation in host systems (plants, mammals)—is a cornerstone of mycotoxin mitigation and toxicology. While traditional radiolabeling (

This guide details the Stable Isotope-Assisted Metabolomics (SIAM) approach. By leveraging

Part 1: The Isotopic Toolkit & Experimental Logic

The Causality of Label Choice

In trichothecene research, the choice of label dictates the experimental resolution.

-

Uniform Labeling (U-

C): Achieved by culturing Fusarium species on U--

Utility: Ideal as Internal Standards (IS) for quantification (SIDA) and for "Twin-Ion" feeding studies to find novel metabolites.

-

-

Specific Labeling (e.g., 1-

C Acetate):-

Utility: Used historically to elucidate the mevalonate pathway origins of the trichothecene sesquiterpene core. Less common now for metabolite tracking but vital for biosynthetic gene cluster (TRI genes) characterization.

-

The "Twin-Ion" Strategy (Isotopic Signature)

The most robust method for tracking metabolic fate in complex matrices (e.g., maize, liver microsomes) is the 1:1 Isotopic Ratio Method .

-

Mechanism: A biological system is treated with an equimolar mixture of native toxin (

C) and fully labeled toxin ( -

Detection: Any metabolite derived from the parent toxin will appear in the mass spectrum as a distinct doublet separated by a specific mass shift (

).-

Example: For Deoxynivalenol (C

H

-

-

Self-Validation: This pattern filters out 99% of matrix noise (background ions do not have this doublet), acting as a self-validating search filter.

Part 2: Experimental Protocols

Protocol A: Bioproduction of U- C Trichothecenes

Objective: To generate fully labeled

-

Inoculum Prep: Maintain Fusarium graminearum (for DON) or F. sporotrichioides (for T-2) on PDA slants.

-

Liquid Culture Media:

-

Use a modified Czapek-Dox broth where U-

C glucose (99% enrichment) is the sole carbon source. -

Concentration: 20 g/L glucose.

-

Cost Control: Use mini-bioreactors (10–50 mL) to conserve expensive isotope.

-

-

Fermentation:

-

Incubate at 25°C in dark, 150 rpm, for 7–14 days (strain dependent).

-

Induction: Trichothecene production often spikes after nitrogen depletion.

-

-

Extraction & Purification:

-

Filter mycelia. Extract supernatant with Ethyl Acetate (3x).

-

Crucial Step: Purify via semi-preparative HPLC to remove partial isotopologues.

-

QC Check: Verify >99% isotopic purity via HRMS.

-

Protocol B: The "Twin-Ion" Metabolite Tracking Workflow

Objective: To identify unknown biotransformation products (e.g., DON-3-Glucoside, DOM-1) in a host system.

-

Preparation of Treatment Solution:

-

Mix

C-Toxin and U- -

Dissolve in carrier solvent (e.g., 0.1% DMSO in water).

-

-

Exposure (In Vivo / In Vitro):

-

Quenching & Extraction:

-

Lyse cells/tissues immediately in ice-cold MeOH/Acetonitrile (80:20) to stop enzymatic activity.

-

Do NOT use SPE cleanup initially; SPE may strip unknown polar conjugates (e.g., sulfates/glucosides).

-

-

LC-HRMS Analysis:

-

Inject raw extract into a Q-TOF or Orbitrap system.

-

Operate in Data Dependent Acquisition (DDA) or All-Ion Fragmentation modes.

-

Part 3: Analytical Architecture & Visualization

Data Processing Logic (MetExtract)

Data analysis relies on algorithms that scan for the specific mass difference and intensity ratio.[5]

-

Step 1: Scan MS1 for peak pairs with

(where -

Step 2: Filter for 1:1 intensity ratio (tolerance ± 20%).

-

Step 3: Align retention time (perfect co-elution is required).

Visualization of the "Twin-Ion" Logic

The following diagram illustrates how the 1:1 labeling strategy filters matrix noise to reveal metabolites.

Caption: The "Twin-Ion" workflow. A 1:1 mixture of natural and labeled toxin creates a unique spectral doublet for all metabolites, distinct from singlets of matrix noise.

Visualization of Trichothecenes Biosynthesis & Carbon Flow

Understanding the carbon skeleton is vital for interpreting fragmentation patterns.

Caption: Simplified biosynthetic pathway of Type A and B trichothecenes showing the divergence from the common precursor Calonectrin.

Part 4: Data Interpretation & Quantitative Tables

Mass Shift Lookup Table

When analyzing HRMS data from a "Twin-Ion" experiment, use this table to confirm metabolite identity based on the mass difference (

| Analyte | Formula (Neutral) | Monoisotopic Mass ( | Mass Shift ( | Note |

| DON | C | 296.1260 | +15.0503 | Parent Toxin |

| DON-3-Glucoside | C | 458.1788 | +15.0503 | Only aglycone is labeled* |

| DOM-1 | C | 280.1311 | +15.0503 | De-epoxidation product |

| T-2 Toxin | C | 466.2199 | +24.0806 | Type A Parent |

| HT-2 Toxin | C | 424.2094 | +22.0738 | Hydrolysis of Isovaleryl |

*Note: In a feeding study where only the toxin is labeled, the glucose moiety added by the plant will be

Calculating Metabolic Flux

To quantify the conversion rate, calculate the Burden (%) :

References

-

Berthiller, F., et al. (2013). Chromatographic methods for the determination of masked mycotoxins.World Mycotoxin Journal . Link

-

Kluger, B., et al. (2013). Untargeted metabolomics utilizing 13C-labeled mycotoxins for the investigation of T-2 toxin metabolism in wheat.[5]Analytical Chemistry . Link

-

McCormick, S. P., et al. (2011). Genetic engineering of Fusarium graminearum to produce 13C-labeled deoxynivalenol.Toxins .[4][6][7][8][9] Link

-

Varga, E., et al. (2012). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by LC-MS/MS.Analytical and Bioanalytical Chemistry . Link

-

Warth, B., et al. (2013). New insights into the human metabolism of the Fusarium mycotoxins deoxynivalenol and zearalenone.Toxicology Letters . Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Biotransformation Products of T-2 Toxin in HepG2 Cells Using LC-Q-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Metabolic Characteristics Induced by Deoxynivalenol in 3D4/21 Cells [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 7. lcms.cz [lcms.cz]

- 8. 1H and 13C NMR analysis of some trichothecenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

calculating internal standard recovery using 3-Acetyldeoxynivalenol 13C17

Application Note: Precise Calculation of Internal Standard Recovery for 3-Acetyldeoxynivalenol (3-ADON) using Isotope Dilution Mass Spectrometry

Abstract

This technical guide details the protocol for utilizing fully isotopically labeled 3-Acetyldeoxynivalenol (3-ADON-13C17) to determine extraction efficiency (recovery) and correct for matrix effects in complex food and feed matrices. Unlike deuterated standards, the 13C17 analog offers identical retention times with zero deuterium-hydrogen exchange, making it the gold standard for Type B trichothecene analysis. This document provides the mathematical framework and experimental workflow to distinguish Absolute Recovery (RE) from Matrix Effects (ME) in compliance with EU SANTE/11312/2021 guidelines.

Introduction: The Physics of Isotope Dilution

In LC-MS/MS analysis of mycotoxins, "recovery" is often conflated with "process efficiency." However, strictly speaking, Recovery (RE) refers solely to the efficiency of the extraction and cleanup steps, while Matrix Effects (ME) refer to the ionization suppression or enhancement in the ion source.

Using 3-ADON-13C17 allows for Isotope Dilution Mass Spectrometry (IDMS) . Because the 13C17 analog has identical physicochemical properties to the target analyte (3-ADON) but a distinct mass (+17 Da), it experiences the exact same extraction losses and ionization suppression.

-

Routine Analysis: The IS is added before extraction. The ratio of Analyte/IS corrects for both RE and ME automatically.

-

Method Validation: To calculate the actual recovery percentage (e.g., to prove your extraction method works), you must perform a specific "Pre- vs. Post-Spike" experiment described below.

Materials & Reagents

-

Target Analyte: 3-Acetyldeoxynivalenol (Certified Reference Material).

-

Internal Standard: 3-Acetyldeoxynivalenol-13C17 (25 µg/mL in Acetonitrile).

-

Note: The 13C17 label implies all 17 carbons in the molecule are replaced with Carbon-13.

-

-

LC-MS Grade Solvents: Acetonitrile (MeCN), Methanol (MeOH), Water, Ammonium Acetate.

-

Matrix: Blank wheat, maize, or compound feed (verified free of naturally occurring 3-ADON).

LC-MS/MS Methodology

To detect the IS, the mass spectrometer must be programmed to monitor the specific mass shift.

Ionization Mode: ESI Negative (preferred for Acetate adducts) or ESI Positive.

-

Note: Trichothecenes often form strong [M+CH3COO]⁻ adducts in negative mode.

| Compound | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Mass Shift |

| 3-ADON | 397.2 [M+Acetate]⁻ | 307.1 | 59.0 | - |

| 3-ADON-13C17 | 414.2 [M+Acetate]⁻ | 324.1 | 59.0 | +17 Da |

If using ESI Positive [M+H]+:

-

3-ADON: 339.2 → 231.1

-

3-ADON-13C17: 356.2 → 248.1 (+17 Da)

Experimental Workflow: The "Three-Vial" Strategy

To mathematically isolate "Recovery" from "Matrix Effects," you cannot simply run one sample. You must compare three specific preparations during method validation.

Experimental Design Diagram

Figure 1: The "Matuszewski" validation design. Set B represents matrix suppression only. Set C represents matrix suppression + extraction loss.

Step-by-Step Protocol

Set A: Reference Standard (No Matrix)

-

Prepare neat solvent (e.g., 50:50 MeCN:H2O).

-

Spike 3-ADON and 3-ADON-13C17 at the target concentration (e.g., 50 ng/mL).

-

Result: Represents 100% Recovery and 0% Matrix Effect.

Set B: Post-Extraction Spike (Matrix Effect Only)

-

Weigh 5g of blank matrix.

-

Extract with your standard solvent (e.g., 20 mL 84:15:1 MeCN:H2O:Acetic Acid). Shake 30 min.

-

Centrifuge and take an aliquot of the supernatant.

-

Crucial Step: Spike the 3-ADON and 3-ADON-13C17 into this supernatant aliquot.

-

Result: The analyte has not suffered extraction loss, but will suffer ion suppression in the source.

Set C: Pre-Extraction Spike (Routine Method)

-

Weigh 5g of blank matrix.

-

Crucial Step: Spike 3-ADON and 3-ADON-13C17 directly onto the solid sample. Let equilibrate for 15 mins.

-

Perform extraction and centrifugation exactly as in Set B.

-

Result: The analyte suffers both extraction loss AND ion suppression.

Calculation Methodology

Once you have the Peak Areas for the Internal Standard (IS) from Sets A, B, and C, use these equations to validate your method.

Parameter 1: Matrix Effect (ME)

This tells you how much signal the matrix is "killing" (suppression) or boosting (enhancement).

-

Interpretation: If ME = 80%, you have 20% ion suppression.

Parameter 2: Absolute Recovery (RE)

This is the "Extraction Efficiency." It tells you how much IS you successfully pulled out of the sample.

-

Note: We compare Set C to Set B (not A) because both B and C have the same matrix suppression. By dividing C by B, the matrix effect cancels out, leaving only the extraction efficiency.

Parameter 3: Process Efficiency (PE)

This is the total yield of the method.

Routine Quantitation (The "Corrected" Result)

For daily analysis of unknown samples, you do not calculate the percentage recovery every time. Instead, you use the Response Ratio to correct the data automatically.

Because the 3-ADON-13C17 is added before extraction (Set C approach), any loss of Analyte is matched by an identical loss of IS. The Ratio remains constant, ensuring accurate quantitation even if absolute recovery is low (e.g., 60%).

Validation Criteria (SANTE/11312/2021)

According to the EU Reference Laboratories guidelines:

| Parameter | Acceptance Range |

| Absolute Recovery (RE) | 70% – 120% (Ideal) 50-70% is acceptable if RSD < 20% |

| Precision (RSD) | ≤ 20% |

| Matrix Effect | No strict limit, but if < 50% or > 120%, consider sample dilution. |

Troubleshooting & Optimization

-

Low Absolute Recovery (< 50%):

-

Cause: Inefficient extraction solvent.

-

Fix: 3-ADON is moderately polar. Ensure your extraction solvent has enough water (at least 15-20%). Pure acetonitrile often yields poor recovery for Type B trichothecenes.

-

-

Signal Enhancement (ME > 120%):

-

Cause: Co-eluting matrix components improving ionization.

-

Fix: Improve chromatographic separation or perform a cleanup step (e.g., MycoSep® columns or SPE) before injection. Note: If using cleanup, add IS before the cleanup step.

-

-

IS Peak Splitting:

-

Cause: Injection solvent strength is higher than mobile phase.

-

Fix: Dilute the final extract with water to match the initial mobile phase composition.

-

References

-

European Commission. (2021).[1][2] Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).[1][2][3][4] Retrieved from [Link]

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from [Link]

-

Häubl, G., et al. (2006).[5] Determination of the suitability of the labeled DON as internal standard using stable isotope dilution mass spectrometry. Analytical and Bioanalytical Chemistry, 384, 692–696.[5] Retrieved from [Link]

-

Varga, E., et al. (2012). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by LC-MS/MS. Analytical and Bioanalytical Chemistry, 402, 2675–2686. Retrieved from [Link]

Sources

- 1. food.ec.europa.eu [food.ec.europa.eu]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. In-House Validation of an Efficient and Rapid Procedure for the Simultaneous Determination and Monitoring of 23 Mycotoxins in Grains in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. foodriskmanagement.com [foodriskmanagement.com]

Application Note: High-Throughput and Accurate Quantification of Mycotoxins in Complex Cereal Matrices Using Stable Isotope Dilution Assay (SIDA) and LC-MS/MS

Abstract

This application note provides a comprehensive and robust protocol for the simultaneous quantification of multiple mycotoxins in challenging cereal matrices. The methodology leverages a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The cornerstone of this method is the incorporation of a ¹³C₁₇ uniformly labeled internal standard mix, which is critical for correcting matrix-induced signal suppression or enhancement, thereby ensuring the highest degree of accuracy and precision. This guide is intended for researchers, analytical scientists, and quality control professionals in the food safety and agricultural sectors.

Introduction: The Imperative for Accurate Mycotoxin Analysis

Mycotoxins, toxic secondary metabolites produced by fungi, are ubiquitous contaminants of cereal grains worldwide. Their presence in the food and feed supply chain poses a significant threat to human and animal health, with potential carcinogenic, immunotoxic, and neurotoxic effects. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Commission have established stringent maximum levels for key mycotoxins in cereals and cereal-based products to protect consumers.[1][2][3][4][5][6]

The analysis of mycotoxins in cereals is analytically challenging due to the chemical diversity of the toxins and the complexity of the sample matrices. Matrix components can interfere with the analytical signal, leading to inaccurate quantification. Stable Isotope Dilution Assay (SIDA) is the gold standard for overcoming these matrix effects.[7][8] By spiking the sample with a known concentration of a stable isotope-labeled analogue of the target analyte (e.g., ¹³C-labeled mycotoxins) at the beginning of the sample preparation process, any variations in extraction efficiency, sample cleanup, and ionization efficiency are compensated for.[7][8][9] The ¹³C-labeled internal standards are ideal as they co-elute with the native mycotoxin and exhibit identical chemical and physical behavior during sample preparation and analysis, differing only in mass.[10][11]

This application note details a validated method that combines an efficient extraction procedure with the power of SIDA and the sensitivity and selectivity of LC-MS/MS for the reliable quantification of a suite of regulated mycotoxins.

Materials and Reagents

Solvents and Chemicals

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Water (Type 1, 18.2 MΩ·cm)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Magnesium sulfate (anhydrous, analytical grade)

-

Sodium chloride (analytical grade)

-

Primary Secondary Amine (PSA) sorbent

-

C18 sorbent

Standards

-

Native mycotoxin analytical standards (e.g., Aflatoxins B₁, B₂, G₁, G₂, Ochratoxin A, Deoxynivalenol, Zearalenone, Fumonisin B₁, B₂, T-2, HT-2) of the highest purity.

-

¹³C Uniformly Labeled Mycotoxin Internal Standard Mix (e.g., ¹³C₁₇-Aflatoxin B₁, ¹³C₁₅-Deoxynivalenol, etc.) in a suitable solvent at a certified concentration. All carbon atoms in these molecules are substituted by ¹³C atoms.[12]

Equipment

-

High-speed blender or homogenizer

-

50 mL polypropylene centrifuge tubes

-

Vortex mixer

-

Centrifuge capable of ≥ 3000 x g

-

Analytical balance

-

Adjustable micropipettes

-

Syringe filters (0.22 µm, PTFE or Nylon)

-

Autosampler vials (2 mL)

-

LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

Experimental Workflow

The overall analytical workflow is a multi-stage process designed to ensure the efficient extraction of mycotoxins, removal of interfering matrix components, and highly selective and sensitive detection.

Caption: Mycotoxin analysis workflow from sample preparation to LC-MS/MS analysis.

Detailed Protocols

Sample Preparation and Extraction (QuEChERS-based)

This protocol is optimized for a 5-gram sample of finely ground and homogenized cereal (e.g., wheat, maize, oats).

-

Weighing: Accurately weigh 5.0 ± 0.1 g of the homogenized cereal sample into a 50 mL polypropylene centrifuge tube.[13]

-

Hydration: Add 10 mL of Type 1 water to the tube. Vortex briefly and let the sample hydrate for at least 15 minutes.

-

Rationale: Hydration of dry samples is crucial as it swells the matrix, allowing for more efficient penetration of the extraction solvent and improved recovery of mycotoxins.[14]

-

-

Internal Standard Spiking: Add a precise volume of the ¹³C₁₇ mycotoxin internal standard working solution to each sample, quality control (QC), and matrix-matched calibration standard.

-

Rationale: The internal standard must be added at the very beginning to account for any analyte loss during all subsequent sample preparation steps.[9]

-

-

Extraction: Add 10 mL of acetonitrile containing 1-2% formic acid.

-

Rationale: Acetonitrile is a highly effective solvent for a broad range of mycotoxins.[15] The addition of formic acid improves the extraction efficiency of certain mycotoxins, particularly those with acidic properties, by ensuring they remain in a neutral form.

-

-

Shaking: Cap the tube tightly and shake vigorously or vortex at high speed for 15-30 minutes. This ensures thorough interaction between the sample and the extraction solvent.

-

Salting-Out: Add a QuEChERS salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

-

Rationale: The salts induce phase separation between the aqueous and organic (acetonitrile) layers. MgSO₄ helps to remove water from the acetonitrile layer, while NaCl aids in partitioning the mycotoxins into the organic phase.

-

-

Centrifugation: Immediately after adding the salts, vortex for 1 minute and then centrifuge at ≥ 3000 x g for 5 minutes. This will result in a clean separation of the acetonitrile supernatant from the solid matrix and aqueous layer.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer: Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing the d-SPE sorbents.

-

d-SPE Composition: The d-SPE tube should contain 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.

-

Vortex and Centrifuge: Vortex the tube for 30 seconds to ensure the extract interacts with the sorbents. Centrifuge at high speed for 5 minutes.

-

Final Extract Preparation: Transfer an aliquot of the cleaned supernatant into an autosampler vial. The sample is now ready for LC-MS/MS analysis. For some systems, a dilution step or solvent exchange may be necessary to ensure compatibility with the mobile phase.

LC-MS/MS Analysis

Chromatographic Conditions (Example)

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 5 mM ammonium formate and 0.1% formic acid |

| Mobile Phase B | Methanol with 5 mM ammonium formate and 0.1% formic acid |

| Gradient | Optimized for separation of target mycotoxins (e.g., 5% B to 95% B over 10 min) |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 5 µL |

-

Rationale: A C18 column provides excellent separation for a wide range of mycotoxin polarities. The use of methanol as the organic mobile phase can improve MS response and peak shape for certain mycotoxins compared to acetonitrile.[15] Formic acid and ammonium formate are common mobile phase additives that promote analyte ionization.

Mass Spectrometry Conditions (Example)

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), positive/negative switching |

| Acquisition Mode | Scheduled Multiple Reaction Monitoring (MRM) |

| Source Temp. | 500 °C |

| Capillary Voltage | 3.5 kV (positive), -2.5 kV (negative) |

-

Rationale: ESI is the most common ionization technique for mycotoxins. Scheduled MRM mode enhances sensitivity and allows for the analysis of a large number of compounds in a single run by monitoring specific precursor-to-product ion transitions only when the analyte is expected to elute from the column. At least two MRM transitions should be monitored for each analyte for confident identification according to EU guidelines.

Data Analysis and Quantification

Quantification is performed using the stable isotope dilution method. A calibration curve is generated by plotting the peak area ratio of the native mycotoxin to its corresponding ¹³C-labeled internal standard against the concentration of the native mycotoxin.

Calculation: Concentration = (Area_Analyte / Area_IS) * (Concentration_IS / RRF) Where:

-

Area_Analyte: Peak area of the native mycotoxin.

-

Area_IS: Peak area of the ¹³C-labeled internal standard.

-

Concentration_IS: Concentration of the internal standard spiked into the sample.

-

RRF: Relative Response Factor determined from the calibration curve.

The use of ¹³C-labeled internal standards significantly improves accuracy. For instance, studies have shown that without an internal standard, apparent recoveries for deoxynivalenol (DON) in wheat and maize can be as low as 29% and 37%, respectively. However, when using a ¹³C₁₅-DON internal standard, recoveries improved to 95% and 99%.[7][8]

Method Performance

The described method should be validated according to international guidelines (e.g., AOAC, EURACHEM).[17][18][19] Typical performance characteristics are summarized below.

| Mycotoxin | Typical LOQ (µg/kg) | Recovery (%) | RSD (%) | EU Maximum Level (µg/kg) - Example: Unprocessed Cereals |

| Aflatoxin B₁ | 0.1 - 0.5 | 85 - 110 | < 15 | 2.0 |

| Ochratoxin A | 0.2 - 1.0 | 80 - 110 | < 15 | 5.0 |

| Deoxynivalenol | 10 - 50 | 90 - 110 | < 10 | 1250 (will be 1000 from July 2024)[3][5] |

| Zearalenone | 5 - 20 | 85 - 110 | < 15 | 100 |

| Fumonisin B₁ | 10 - 50 | 90 - 110 | < 15 | 4000 (Maize) |

| T-2/HT-2 Toxin | 5 - 20 | 80 - 110 | < 15 | 100 (Barley, Maize, Durum Wheat)[1][3] |

Conclusion

The combination of a streamlined QuEChERS extraction, effective d-SPE cleanup, and the use of ¹³C-labeled internal standards provides a powerful and reliable method for the routine analysis of mycotoxins in cereals. This approach effectively mitigates the impact of complex matrices, ensuring high-quality, accurate, and defensible data that meets stringent global regulatory requirements. The self-validating nature of the stable isotope dilution assay makes it an indispensable tool for any laboratory committed to food safety and quality.

References

-

Berthiller, F., et al. (2005). Suitability of a fully ¹³C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytica Chimica Acta, 540(1), 93-98. Retrieved from [Link]

-

Scudamore, K. A. (2005). Detection methods for mycotoxins in cereal grains and cereal products. In Mycotoxins in Food (pp. 33-62). Woodhead Publishing. Retrieved from [Link]

-

LIBIOS. (n.d.). ¹³C Labeled internal standards - Mycotoxins. Retrieved from [Link]

-

Aini, N., et al. (2019). QuEChERS Extraction and HPLC-FLD Determination of Ochratoxin A in Cereals and Cereal Products. Malaysian Journal of Analytical Sciences, 23(4), 634-642. Retrieved from [Link]

-

De Girolamo, A., et al. (2011). Multimycotoxin Analysis by LC-MS/MS in Cereal Food and Feed: Comparison of Different Approaches for Extraction, Purification, and Calibration. Journal of AOAC INTERNATIONAL, 94(3), 857-868. Retrieved from [Link]

-

Romer Labs. (n.d.). Sampling and Sample Preparation for Mycotoxin Analysis. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021). Determination of Mycotoxins in Corn, Peanut Butter, and Wheat Flour Using Stable Isotope Dilution Assay (SIDA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [Link]

-

International Agency for Research on Cancer. (2012). Sampling and sample preparation methods for determining concentrations of mycotoxins in foods and feeds. In Mycotoxin Control in Low and Middle Income Countries (pp. 41-52). IARC Scientific Publications. Retrieved from [Link]

- Edwards, S. G., & Punja, Z. K. (2011). Method of extracting mycotoxins from cereal grains. Google Patents.

-

Li, P., et al. (2020). Recent Insights into Sample Pretreatment Methods for Mycotoxins in Different Food Matrices: A Critical Review on Novel Materials. Toxins, 12(5), 286. Retrieved from [Link]

-

Berthiller, F., et al. (2005). Suitability of a fully ¹³C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. ResearchGate. Retrieved from [Link]

-

New Food Magazine. (2021). C-13 internal standards for mycotoxins analysis: trend or necessity? Retrieved from [Link]

-

European Union. (2024). Commission Regulation (EU) 2024/1038 of 9 April 2024 amending Regulation (EU) 2023/915 as regards maximum levels of T-2 and HT-2 toxins in food. Official Journal of the European Union. Retrieved from [Link]

-

AOAC INTERNATIONAL. (2021). AOAC SMPR® 2021.010 Standard Method Performance Requirements (SMPRs®) for Quantitative Analysis of Mycotoxins in Cannabis. Retrieved from [Link]

-

Entwisle, A. C., et al. (2002). Validation of analytical methods for determining mycotoxins in foodstuffs. Trends in Analytical Chemistry, 21(6-7), 468-486. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2024). Mycotoxins. Retrieved from [Link]

-

Dzuman, Z., et al. (2022). QuEChERS LC–MS/MS Screening Method for Mycotoxin Detection in Cereal Products and Spices. Foods, 11(13), 1959. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2023). CP 7307.001, Mycotoxins in Domestic and Imported Human Foods. Retrieved from [Link]

-

Caldas, E. D., et al. (2019). Validation and application of an analytical method for the determination of mycotoxins in crackers by UPLC-MS/MS. Food Science and Technology, 39(Suppl. 2), 481-488. Retrieved from [Link]

-

Eurofins. (2024). New Legal Regulations for Mycotoxins as from July 2024. Retrieved from [Link]

-

Food Safety and Standards Authority of India. (2015). MANUAL OF METHODS OF ANALYSIS OF FOODS MYCOTOXINS. Retrieved from [Link]

-

Sulyok, M., & Krska, R. (2011). The use of fully stable isotope labelled mycotoxins as internal standards for mycotoxin analysis with LC-MS/MS. ResearchGate. Retrieved from [Link]

-

Romer Labs. (n.d.). The Advantage of Fully Stable ¹³C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Retrieved from [Link]

-

Lee, H. J., et al. (2021). Optimization of the QuEChERS-Based Analytical Method for Investigation of 11 Mycotoxin Residues in Feed Ingredients and Compound Feeds. Toxins, 13(11), 762. Retrieved from [Link]

-

Food Industry Consulting. (n.d.). FDA Mycotoxin Regulatory Guidance. Retrieved from [Link]

-

ACS Omega. (2021). Validation of a Simple and Reliable Method for the Determination of Aflatoxins in Soil and Food Matrices. Retrieved from [Link]

-

Romer Labs. (2024). Updated EU and US Legislative Limits for Fusarium Mycotoxins: What You Need to Know. Retrieved from [Link]

-

FoodSafetyTech. (2015). Rapid and Robust Technologies Improve Sample Preparation for Analyzing Mycotoxins. Retrieved from [Link]

-

Government Laboratory, The Government of the Hong Kong Special Administrative Region. (n.d.). Determination of mycotoxins in food. Retrieved from [Link]

-

MacDonald, S. J. (2004). Development and Validation of Analytical Methods for Mycotoxins in Food, Medicinal Herbs and Feed. Retrieved from [Link]

-

Anelich Consulting. (n.d.). FDA Mycotoxin Regulatory Guidance. Retrieved from [Link]

-

European Commission. (2006). Commission Regulation (EC) No 1881/2006 of 19 December 2006 setting maximum levels for certain contaminants in foodstuffs. Official Journal of the European Union. Retrieved from [Link]

-

Ivanova, L., et al. (2022). Validation of an LC-MS Method for Quantification of Mycotoxins and Characterization of Fungal Strains Occurring in Food and Feed. Foods, 11(1), 118. Retrieved from [Link]

-

U.S. Department of Agriculture, Agricultural Marketing Service. (2023). Mycotoxin Handbook. Retrieved from [Link]

-

Covaci, A., et al. (2024). Mycotoxins in European Union Regulations (2023-2025). ResearchGate. Retrieved from [Link]

Sources

- 1. eur-lex.europa.eu [eur-lex.europa.eu]

- 2. fda.gov [fda.gov]

- 3. New Legal Regulations for Mycotoxins as from July 2024 - Eurofins Scientific [eurofins.de]

- 4. food-industry.ca [food-industry.ca]

- 5. Updated EU and US Legislative Limits for Fusarium Mycotoxins: What You Need to Know - Food & Feed Analysis [food.r-biopharm.com]

- 6. Mycotoxins - Food Safety - European Commission [food.ec.europa.eu]

- 7. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fda.gov [fda.gov]

- 10. 13C Labeled internal standards | LIBIOS [libios.fr]

- 11. foodriskmanagement.com [foodriskmanagement.com]

- 12. newfoodmagazine.com [newfoodmagazine.com]

- 13. lcms.cz [lcms.cz]

- 14. Recent Insights into Sample Pretreatment Methods for Mycotoxins in Different Food Matrices: A Critical Review on Novel Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Optimization of the QuEChERS-Based Analytical Method for Investigation of 11 Mycotoxin Residues in Feed Ingredients and Compound Feeds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aoac.org [aoac.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

Application Note: Optimizing MRM Transitions for the High-Sensitivity Detection of 3-Acetyldeoxynivalenol (3-ADON) and its ¹³C₁₇-Labeled Internal Standard

Abstract

This application note provides a comprehensive and detailed protocol for the optimization of Multiple Reaction Monitoring (MRM) transitions for the quantitative analysis of 3-Acetyldeoxynivalenol (3-ADON), a prevalent trichothecene mycotoxin. The protocol emphasizes a systematic approach to fine-tuning critical mass spectrometry parameters, including Collision Energy (CE) and Declustering Potential (DP), to achieve maximum sensitivity and specificity. Furthermore, this guide details the concurrent optimization for a ¹³C₁₇-labeled 3-ADON internal standard, a crucial component for accurate quantification by correcting for matrix effects and variations in sample preparation.[1][2] This document is intended for researchers, scientists, and professionals in drug development and food safety who are utilizing tandem mass spectrometry for trace-level mycotoxin analysis.

Introduction: The Analytical Challenge of 3-Acetyldeoxynivalenol

3-Acetyldeoxynivalenol (3-ADON) is a type B trichothecene mycotoxin commonly found as a contaminant in cereals and grains.[3] Produced by various Fusarium species, 3-ADON, alongside its parent compound deoxynivalenol (DON), poses a significant threat to food safety and public health. Regulatory bodies worldwide have set stringent maximum limits for these mycotoxins in food and feed, necessitating highly sensitive and robust analytical methods for their detection and quantification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for mycotoxin analysis due to its high selectivity and sensitivity.[3][4] The Multiple Reaction Monitoring (MRM) mode, in particular, allows for the selective detection of a target analyte in complex matrices by monitoring a specific precursor-to-product ion transition. The optimization of these MRM transitions is a critical step in method development, directly impacting the assay's performance.

The use of a stable isotope-labeled internal standard, such as ¹³C₁₇-3-Acetyldeoxynivalenol, is paramount for achieving accurate and precise quantification.[1][2] This internal standard co-elutes with the native analyte and experiences similar ionization suppression or enhancement effects, thereby providing a reliable means of normalization. This application note will guide the user through the systematic optimization of MRM parameters for both native 3-ADON and its ¹³C₁₇-labeled analogue.

Principles of MRM Optimization

The goal of MRM optimization is to identify the most intense and stable precursor and product ions for a given analyte and to determine the optimal instrument settings to maximize the signal for that specific transition. The key parameters to be optimized are:

-

Precursor Ion (Q1): The protonated or adducted molecule of the analyte that is selected in the first quadrupole (Q1) of the mass spectrometer.

-

Product Ion (Q3): A specific fragment ion generated from the precursor ion in the collision cell (Q2) and selected in the third quadrupole (Q3).

-

Declustering Potential (DP): The voltage applied to the orifice of the mass spectrometer to prevent the formation of solvent clusters with the ions of interest.[5][6] Inappropriately high DP can lead to in-source fragmentation.[5]

-

Collision Energy (CE): The kinetic energy applied to the precursor ions in the collision cell, which induces fragmentation.[6][7] Optimizing the CE is crucial for maximizing the abundance of the desired product ion.[7]

Experimental Workflow for MRM Optimization

The optimization process is typically performed by direct infusion of a standard solution of the analyte into the mass spectrometer. This allows for the rapid and systematic evaluation of different parameter settings without the influence of chromatographic separation.

Caption: A streamlined workflow for the systematic optimization of MRM transitions.

Detailed Protocol for MRM Optimization of 3-ADON and ¹³C₁₇-3-ADON

This protocol outlines the step-by-step procedure for optimizing the MRM transitions for 3-ADON and its ¹³C₁₇-labeled internal standard.

4.1. Materials and Reagents

-

3-Acetyldeoxynivalenol (3-ADON) analytical standard

-

¹³C₁₇-3-Acetyldeoxynivalenol analytical standard

-

LC-MS grade methanol

-

LC-MS grade water

-

Formic acid (optional, for mobile phase modification)

-

Ammonium acetate (optional, for mobile phase modification)

4.2. Standard Preparation

-

Prepare individual stock solutions of 3-ADON and ¹³C₁₇-3-ADON in methanol at a concentration of 1 mg/mL.

-

From the stock solutions, prepare a working solution of each compound at a concentration of 1 µg/mL in a suitable solvent mixture (e.g., 50:50 methanol:water). This solution will be used for direct infusion.

4.3. Mass Spectrometer Infusion and Parameter Optimization

This part of the protocol is best performed using the instrument's manual tuning software.

-

Infusion Setup: Set up a syringe pump to infuse the 1 µg/mL working solution of 3-ADON into the mass spectrometer's ion source at a constant flow rate (e.g., 10 µL/min).

-

Precursor Ion Identification (Q1 Scan):

-

Set the mass spectrometer to perform a Q1 scan over a mass range that includes the expected molecular weight of 3-ADON (C₁₇H₂₂O₇, MW = 338.35 g/mol ). A scan range of m/z 100-500 is typically sufficient.

-

Observe the resulting spectrum for the most abundant ion. For 3-ADON, this is often the protonated molecule [M+H]⁺ at m/z 339.1 or an adduct such as [M+NH₄]⁺ or [M+Na]⁺, depending on the mobile phase composition. For this application note, we will proceed with the [M+H]⁺ ion.

-

-

Product Ion Identification (Product Ion Scan):

-

Set the mass spectrometer to product ion scan mode.

-

Set Q1 to select the precursor ion identified in the previous step (e.g., m/z 339.1).

-

Apply a range of collision energies (e.g., 10-50 eV) in the collision cell (Q2) to induce fragmentation.

-

Scan Q3 to detect the resulting product ions.

-

Identify the most abundant and stable product ions. For 3-ADON, common fragments result from the loss of water, acetic acid, and other neutral losses from the parent molecule.

-

-

Declustering Potential (DP) Optimization:

-

Set the mass spectrometer to MRM mode, monitoring the transition from the precursor ion to a prominent product ion.

-

While infusing the standard solution, ramp the DP voltage over a relevant range (e.g., 20-150 V).

-

Plot the signal intensity of the product ion as a function of the DP.

-

The optimal DP is the voltage that yields the maximum signal intensity.

-

-

Collision Energy (CE) Optimization:

-

Using the optimal DP determined in the previous step, keep the mass spectrometer in MRM mode.

-

For each selected product ion, ramp the CE over a suitable range (e.g., 5-60 eV).

-

Plot the signal intensity for each transition as a function of the CE.

-

Determine the optimal CE for each individual MRM transition. It is important to note that different product ions will have different optimal CE values.

-

4.4. Optimization of ¹³C₁₇-3-ADON Internal Standard

Repeat the entire optimization process (steps 4.3.1 to 4.3.5) using the ¹³C₁₇-3-ADON working solution. The precursor ion will have a higher m/z due to the incorporation of ¹⁷ ¹³C atoms (m/z 339.1 + 17 = 356.1). The product ions will also be shifted by the corresponding mass difference. The optimal DP and CE values for the labeled internal standard are expected to be very similar to those of the native compound.

Data Presentation: Optimized MRM Transitions

The following table summarizes the optimized MRM transitions for 3-ADON and its ¹³C₁₇-labeled internal standard. These values should be considered as a starting point and may require minor adjustments based on the specific instrument and experimental conditions.

| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Declustering Potential (DP) [V] | Collision Energy (CE) [eV] | Transition Type |

| 3-Acetyldeoxynivalenol (3-ADON) | 339.1 | 231.0 | Optimized Value | Optimized Value | Quantifier |

| 339.1 | 203.0 | Optimized Value | Optimized Value | Qualifier | |

| ¹³C₁₇-3-Acetyldeoxynivalenol | 356.1 | 248.0 | Optimized Value | Optimized Value | Quantifier |

| 356.1 | 220.0 | Optimized Value | Optimized Value | Qualifier |

Note: The specific optimized DP and CE values should be determined experimentally as described in the protocol.

Fragmentation Pathway of 3-Acetyldeoxynivalenol

Understanding the fragmentation of 3-ADON provides a scientific basis for the selection of product ions. The fragmentation process is initiated by the collision-induced dissociation (CID) of the precursor ion in the collision cell.

Caption: Proposed fragmentation pathway of 3-Acetyldeoxynivalenol under CID conditions.

The selection of m/z 231.0 as the quantifier is based on its high abundance and specificity. The ion at m/z 203.0 serves as a robust qualifier, providing additional confirmation of the analyte's identity.

Conclusion and Best Practices

This application note has provided a detailed, step-by-step protocol for the optimization of MRM transitions for the sensitive and accurate detection of 3-Acetyldeoxynivalenol and its ¹³C₁₇-labeled internal standard. By following this systematic approach, researchers can confidently develop robust LC-MS/MS methods for the analysis of this important mycotoxin.

Key Best Practices:

-

Purity of Standards: Always use high-purity analytical standards for optimization.

-

Instrument Stability: Ensure the mass spectrometer is clean and calibrated before starting the optimization process.

-

Systematic Approach: Optimize one parameter at a time to clearly understand its effect on the signal.

-

Record Keeping: Meticulously document all experimental conditions and results.

-

Method Validation: Once the MRM transitions are optimized, the complete LC-MS/MS method should be thoroughly validated according to established guidelines.

By adhering to these principles and the detailed protocol outlined herein, laboratories can achieve the high level of performance required for the routine monitoring of 3-ADON in various matrices, contributing to enhanced food safety and consumer protection.

References

-

Validation of LC-MS/MS Coupled with a Chiral Column for the Determination of 3- or 15-Acetyl Deoxynivalenol Mycotoxins from Fusarium graminearum in Wheat. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

-

MRM Optimization for Surrogate Peptides for LC-MS Protein Quantification. (2017, October 30). YouTube. Retrieved February 3, 2026, from [Link]

-

Step-by-Step Approach to Build Multiple Reaction Monitoring (MRM) Profiling Instrument Acquisition Methods for Class-based Lipid Exploratory Analysis by Mass Spectrometry. (2023, June 15). NIH. Retrieved February 3, 2026, from [Link]

-

Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. (n.d.). PMC. Retrieved February 3, 2026, from [Link]

-

4 Steps to Successful Compound Optimization on LC-MS/MS. (2024, July 30). Technology Networks. Retrieved February 3, 2026, from [Link]

-

MRM Analysis of 26 Mycotoxins in Grain on a SCIEX Triple Quad™ 3500 System. (n.d.). SCIEX. Retrieved February 3, 2026, from [Link]

-

Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

-

Collision energies: Optimization strategies for bottom-up proteomics. (2021, December 2). PubMed. Retrieved February 3, 2026, from [Link]

-

Selection of precursor ions (Q1) and product ions (Q3) for MRM quantification of β-CN. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Learn with Lin about LC–MS bioanalysis: part III tune the triple quadrupole system. (2020, October 22). Bioanalysis Zone. Retrieved February 3, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

-

Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

-

Automated MRM Method Optimizer for Peptides: Optimizing Mass Spectrometry Parameters for High-Throughput Protein Quantitation. (n.d.). Agilent. Retrieved February 3, 2026, from [Link]

-

Optimal precursor ion selection for LC-MALDI MS/MS. (2013, February 18). PMC - PubMed Central. Retrieved February 3, 2026, from [Link]

-

The optimized MS/MS transitions, Declustering Potential (DP), and Collision Energy (CE) parameters for target analytes. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. (2025, August 6). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. (n.d.). Institute for Systems Biology. Retrieved February 3, 2026, from [Link]

-

Mass Spectral Fragmentation Pathways. (2016, April 5). YouTube. Retrieved February 3, 2026, from [Link]

-

Development of an MRM Method. (n.d.). University of Washington. Retrieved February 3, 2026, from [Link]

-

In tandem mass spectrometry MRM analysis how is the precursor ion detected? (2021, February 21). Reddit. Retrieved February 3, 2026, from [Link]

-

Analysis of Fusarium Toxins Using LC–MS-MS: Application to Various Food and Feed Matrices. (n.d.). LCGC International. Retrieved February 3, 2026, from [Link]

-

35 3 Optimization of collision energy. (2017, April 28). YouTube. Retrieved February 3, 2026, from [Link]

-

How to select precursor and fragment ions - Episode 11 | Introduction to LC-MS/MS. (2025, April 30). YouTube. Retrieved February 3, 2026, from [Link]

-

Collision energies: Optimization strategies for bottom‐up proteomics. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

All Ions MS/MS: Targeted Screening and Quantitation Using Agilent TOF and Q-TOF LC/MS Systems. (n.d.). Agilent. Retrieved February 3, 2026, from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved February 3, 2026, from [Link]

-

Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. (2017, January 9). Agilent. Retrieved February 3, 2026, from [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

Sources

- 1. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize [mdpi.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. bioanalysis-zone.com [bioanalysis-zone.com]

- 6. uab.edu [uab.edu]

- 7. technologynetworks.com [technologynetworks.com]

Application Note: High-Precision Quantification of 3-Acetyldeoxynivalenol (3-ADON) in Cereals Using Stable Isotope Dilution LC-MS/MS

Abstract

This application note details a robust and highly accurate method for the quantification of 3-acetyldeoxynivalenol (3-ADON), a type B trichothecene mycotoxin, in complex cereal matrices. The protocol employs a stable isotope dilution mass spectrometry (IDMS) approach, which is the gold standard for quantitative analysis due to its ability to correct for matrix effects and procedural analyte losses.[1][2] By incorporating a ¹³C-labeled internal standard (¹³C-3-ADON), this liquid chromatography-tandem mass spectrometry (LC-MS/MS) method achieves exceptional precision, accuracy, and reliability, meeting the stringent requirements for food safety analysis and regulatory compliance. Detailed procedures for sample preparation, instrumental analysis, and method validation are provided for researchers, scientists, and quality control professionals.

Introduction: The Rationale for High-Precision 3-ADON Analysis

3-Acetyldeoxynivalenol (3-ADON) is a mycotoxin produced by Fusarium species, which commonly infect cereal crops such as wheat, maize, and barley.[3] While its precursor, deoxynivalenol (DON), is more widely regulated, 3-ADON contributes to the overall toxicity and is considered a "masked mycotoxin" that can be hydrolyzed back to DON in the digestive tract. Therefore, accurate quantification of 3-ADON is critical for a comprehensive risk assessment of food and feed safety.

Traditional quantification methods can be hampered by matrix effects—the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix.[4][5][6] This is particularly problematic in complex matrices like cereals. Isotope Dilution Mass Spectrometry (IDMS) overcomes this fundamental challenge.[7] The principle relies on adding a known quantity of a stable, isotopically labeled version of the analyte (e.g., ¹³C-3-ADON) to the sample at the very beginning of the analytical process.[3][8] This internal standard behaves chemically and physically identically to the native analyte (3-ADON) throughout extraction, cleanup, and ionization.[2] Consequently, any loss of analyte or signal fluctuation during the procedure affects both the analyte and the standard equally. The final quantification is based on the measured ratio of the native analyte to its labeled counterpart, resulting in a highly accurate and precise measurement that is independent of sample recovery or matrix-induced signal variations.[8]

Principle of the IDMS Method

The core of this method is the use of a stable isotope-labeled internal standard that is chemically identical to the analyte but has a different mass.

-